

Comparison of biological activity of "Methyl 4-amino-3,5-dibromobenzoate" analogs

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Compound of Interest

Compound Name: **Methyl 4-amino-3,5-dibromobenzoate**

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A Comparative Analysis of the Biological Activity of **Methyl 4-amino-3,5-dibromobenzoate** Analogs

For researchers and professionals in drug development, the selection of molecular scaffolds and the strategic placement of functional groups are critical for tuning biological activity. This guide provides a comparative overview of the biological activities of analogs of "**Methyl 4-amino-3,5-dibromobenzoate**," with a focus on their potential as enzyme inhibitors and antimicrobial agents. The information is compiled from various studies to aid in structure-activity relationship (SAR) analysis and the rational design of new therapeutic agents.

Enzyme Inhibition Activity

Derivatives of methyl 4-aminobenzoate have been investigated for their inhibitory effects on key enzymes involved in cellular detoxification and antioxidant defense, such as glutathione reductase (GR) and glutathione S-transferase (GST). A comparative study on a series of methyl 4-aminobenzoate analogs revealed significant variations in their inhibitory potential based on the nature and position of substituents on the aromatic ring.[\[1\]](#)

Table 1: Inhibitory Activity of Methyl 4-Aminobenzoate Analogs against Glutathione Reductase (GR) and Glutathione S-Transferase (GST)[\[1\]](#)

Compound ID	Structure	Target Enzyme	K _i (μM)
1	Methyl 4-amino-3-bromo-5-fluorobenzoate	GR	0.325 ± 0.012
2	Methyl 4-amino-2-bromobenzoate	GR	Not specified
3	Methyl 4-amino-2-chlorobenzoate	GR	Not specified
4	Methyl 4-amino-2-nitrobenzoate	GR	Not specified
5	Methyl 4-amino-2-nitrobenzoate	GST	92.41 ± 22.26
6	Methyl 4-amino-2-chlorobenzoate	GST	Not specified

Data sourced from in vitro studies on GR and GST isolated from human erythrocytes.[\[1\]](#)

The data indicates that the presence and position of halogen substituents play a crucial role in the inhibitory activity of these compounds. Notably, "Methyl 4-amino-3-bromo-5-fluorobenzoate" (Compound 1) demonstrated potent inhibition of GR.[\[1\]](#)

Antimicrobial and Cytotoxic Activity

The 4-aminobenzoic acid (PABA) scaffold has been a foundation for the development of various antimicrobial and cytotoxic agents.[\[2\]](#)[\[3\]](#) Chemical modifications of PABA, such as the formation of Schiff bases, have led to compounds with significant antibacterial, antifungal, and cytotoxic properties.[\[2\]](#)[\[3\]](#)

Table 2: Antimicrobial and Cytotoxic Activity of Selected 4-Aminobenzoic Acid Derivatives[\[2\]](#)[\[3\]](#)

Compound ID	Derivative Type	Target Organism/Cell Line	Activity Metric	Value (μM)
PABA Schiff Bases	Various aromatic aldehydes	Methicillin-resistant <i>Staphylococcus aureus</i>	MIC	from 15.62
Mycobacterium species	MIC	≥ 62.5		
Various fungal strains	MIC	≥ 7.81		
HepG2 (human liver cancer cell line)	IC ₅₀	≥ 15.0		

MIC (Minimum Inhibitory Concentration) and IC₅₀ (half-maximal inhibitory concentration) values are indicative of the potency of the compounds.

The structure-activity relationship insights suggest that the nature of the substituent on the PABA core significantly influences the biological activity spectrum.^[4] For instance, the presence of a halogen, such as bromine at the 3-position of 4-aminobenzoic acid, is a common feature in compounds with biological activity.^[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of these compounds.

Enzyme Inhibition Assay (Glutathione Reductase and Glutathione S-Transferase)[1]

- Enzyme Source: Glutathione reductase (GR) and glutathione S-transferase (GST) were purified from human erythrocytes.

- Assay Principle: The inhibitory effect of the test compounds on the enzymatic activity of GR and GST was determined spectrophotometrically.
- Procedure:
 - The enzymes were incubated with various concentrations of the methyl 4-aminobenzoate derivatives.
 - The reaction was initiated by the addition of the respective substrates.
 - The change in absorbance was monitored over time to determine the reaction rate.
- Data Analysis: The inhibition constants (K_i) were calculated from the concentration-response curves.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)[5]

- Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared.
- Compound Dilution: Serial dilutions of the test compounds are made in a suitable growth medium in a 96-well microtiter plate.
- Inoculation and Incubation: Each well is inoculated with the microbial suspension and incubated under optimal growth conditions.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

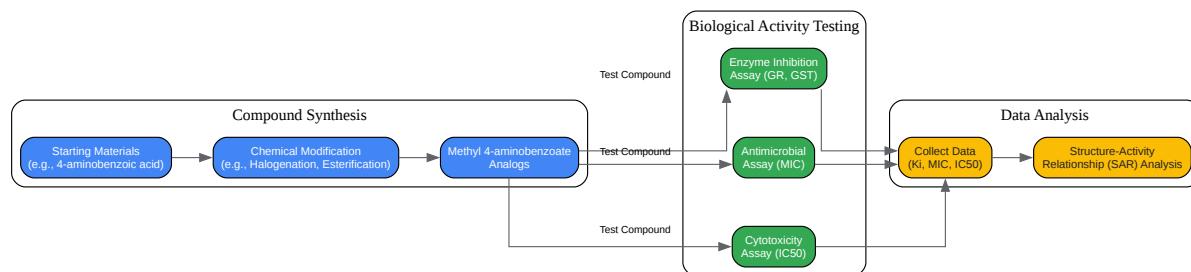
Cytotoxicity Assay (MTT Assay)[4]

- Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in an appropriate medium.
- Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

- MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent.
- Absorbance Measurement: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
- IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

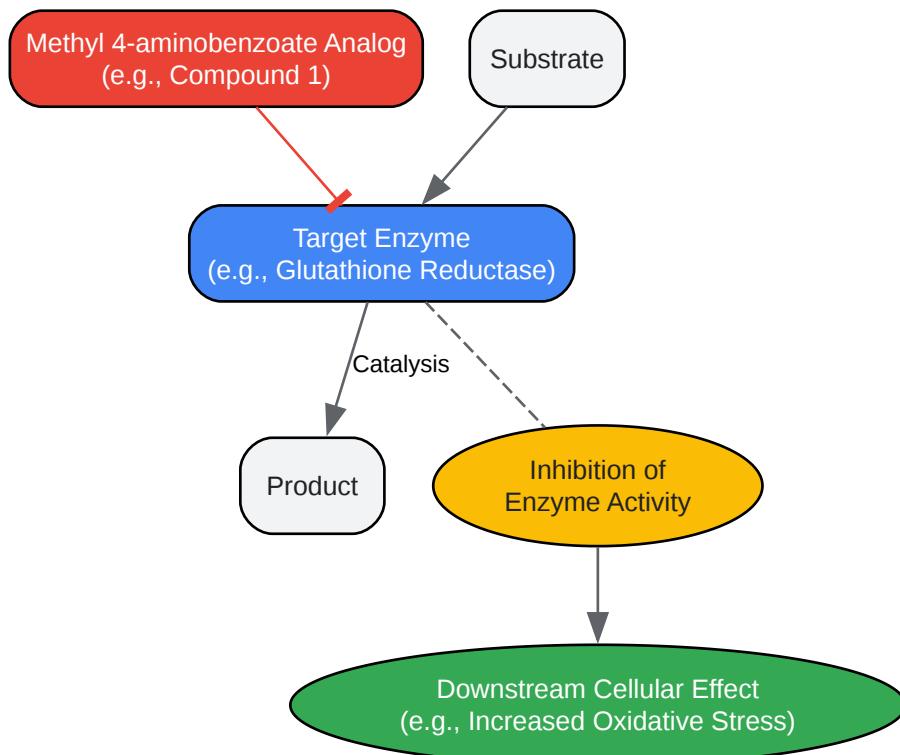
Visualizing Experimental Workflows and Pathways

To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.



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Caption: A generalized workflow for the synthesis, biological evaluation, and analysis of Methyl 4-aminobenzoate analogs.



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Caption: A conceptual diagram illustrating the mechanism of enzyme inhibition by a Methyl 4-aminobenzoate analog.

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